4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound with a unique structure that includes a pyrazole ring, an amino group, a cyclohexyl group, and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a reductive amination reaction involving cyclohexanone and an appropriate amine.
Amino Group Introduction: The amino group can be introduced through a substitution reaction using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
Substitution: The fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
- 4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide
Uniqueness
4-Amino-N-cyclohexyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group also adds to its uniqueness, as fluorine atoms can significantly affect the compound’s properties, such as its metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
4-amino-N-cyclohexyl-2-(2-fluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c13-6-7-17-11(10(14)8-15-17)12(18)16-9-4-2-1-3-5-9/h8-9H,1-7,14H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZSZXSGTZMYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=NN2CCF)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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